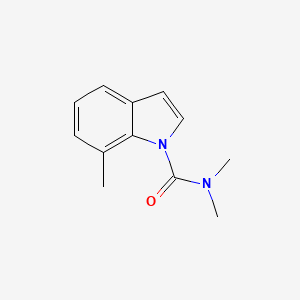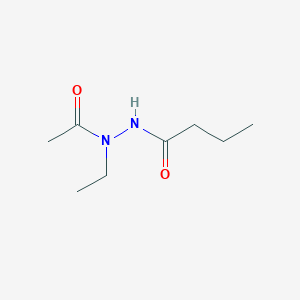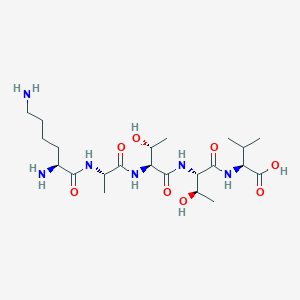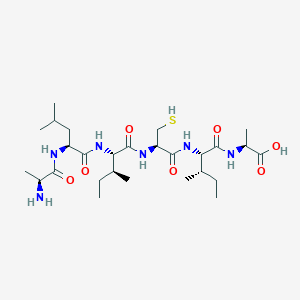
N,N,7-Trimethyl-1H-indole-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,7-Trimethyl-1H-indole-1-carboxamide is a derivative of the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the carboxamide moiety in this compound enhances its ability to form hydrogen bonds with various enzymes and proteins, making it a valuable compound in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,7-Trimethyl-1H-indole-1-carboxamide typically involves the reaction of 7-methylindole with trimethylamine and a carboxylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
N,N,7-Trimethyl-1H-indole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N,N,7-Trimethyl-1H-indole-1-carboxylic acid.
Reduction: Formation of N,N,7-Trimethyl-1H-indole-1-methanol.
Substitution: Formation of N,N,7-Trimethyl-1H-indole-1-alkylamide.
科学的研究の応用
N,N,7-Trimethyl-1H-indole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as an enzyme inhibitor due to its ability to form hydrogen bonds with proteins.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N,N,7-Trimethyl-1H-indole-1-carboxamide involves its interaction with specific molecular targets, primarily enzymes and proteins. The carboxamide moiety allows the compound to form hydrogen bonds with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various therapeutic effects, such as anti-inflammatory and anticancer activities .
類似化合物との比較
Similar Compounds
- N,N-Diethyl-1H-indole-1-carboxamide
- N,N-Dimethyl-1H-indole-1-carboxamide
- N,N,7-Trimethyl-1H-indole-2-carboxamide
Uniqueness
N,N,7-Trimethyl-1H-indole-1-carboxamide is unique due to the presence of the trimethyl groups at the nitrogen and the 7th position of the indole ring. This structural feature enhances its ability to interact with enzymes and proteins, making it a potent inhibitor compared to other similar compounds .
特性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
N,N,7-trimethylindole-1-carboxamide |
InChI |
InChI=1S/C12H14N2O/c1-9-5-4-6-10-7-8-14(11(9)10)12(15)13(2)3/h4-8H,1-3H3 |
InChIキー |
BNUIYYXPFSCXKC-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C=CN2C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]-](/img/structure/B12522073.png)
![3-Ethyl-2-sulfanylidene-5-[[4-[9,9,18,18-tetrakis(2-ethylhexyl)-15-[7-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl]-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B12522081.png)
![Phenol, 3-[[[5-(1H-pyrazol-3-yl)-3-pyridinyl]amino]methyl]-](/img/structure/B12522086.png)
![Benzoic acid, 4-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-, ethyl ester](/img/structure/B12522089.png)
![4,4'-(Benzo[c][1,2,5]selenadiazole-4,7-diyl)dianiline](/img/structure/B12522091.png)
![2-Ethyl-6-[(E)-2-phenylvinyl]pyridine](/img/structure/B12522099.png)


![1-[9,9-Dimethyl-7-(pyren-4-yl)-9H-fluoren-2-yl]pyrene](/img/structure/B12522131.png)


